molecular formula C11H15O5PS B12620258 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate CAS No. 916906-08-6

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate

Cat. No.: B12620258
CAS No.: 916906-08-6
M. Wt: 290.27 g/mol
InChI Key: YNUWXPYCFUDLJO-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

The synthesis of 1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Biological Activity

1-(Diethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a thiophene ring and a diethoxyphosphoryl group. The molecular formula is C12H15O5PS, with a molecular weight of approximately 292.29 g/mol.

PropertyValue
Molecular Formula C12H15O5PS
Molecular Weight 292.29 g/mol
IUPAC Name This compound
CAS Number Not available

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with diethyl phosphite under acidic conditions. This method has been optimized to yield high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Mycobacterium abscessus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μM .

Case Studies

  • Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated an IC50 value of 15 μM against SKOV3 ovarian cancer cells. The mechanism was linked to the inhibition of fibroblast growth factor receptors (FGFRs), which are crucial for tumor growth and angiogenesis .
  • Antimicrobial Efficacy : Another study highlighted its efficacy against Mycobacterium abscessus, where it was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Comparative Analysis

To understand the relative effectiveness of this compound, it is useful to compare it with other similar compounds:

Compound NameMIC (μM)Activity Type
This compound6.25 - 12.5Antimicrobial
Compound A (similar structure)10 - 20Anticancer
Compound B (different structure)5 - 15Antimicrobial

Properties

CAS No.

916906-08-6

Molecular Formula

C11H15O5PS

Molecular Weight

290.27 g/mol

IUPAC Name

1-diethoxyphosphorylethenyl thiophene-2-carboxylate

InChI

InChI=1S/C11H15O5PS/c1-4-14-17(13,15-5-2)9(3)16-11(12)10-7-6-8-18-10/h6-8H,3-5H2,1-2H3

InChI Key

YNUWXPYCFUDLJO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)OC(=O)C1=CC=CS1)OCC

Origin of Product

United States

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